molecular formula C15H18N2O3 B12033312 2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12033312
M. Wt: 274.31 g/mol
InChI Key: NWFZJBLBFNHEQA-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carbonitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a one-pot multi-component reaction. This method is favored for its efficiency and simplicity. The reaction usually involves the condensation of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-2-pyranone under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity, often using environmentally benign catalysts such as urea .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures consistent quality and scalability. The process is designed to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-7-methyl-5-oxo-4-(pentan-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. Its pentan-3-yl group differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-4-pentan-3-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C15H18N2O3/c1-4-9(5-2)12-10(7-16)14(17)20-11-6-8(3)19-15(18)13(11)12/h6,9,12H,4-5,17H2,1-3H3

InChI Key

NWFZJBLBFNHEQA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1C(=C(OC2=C1C(=O)OC(=C2)C)N)C#N

Origin of Product

United States

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